2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS No.: 1256360-21-0
Cat. No.: VC0166563
Molecular Formula: C15H21BClFO4
Molecular Weight: 330.587
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256360-21-0 |
|---|---|
| Molecular Formula | C15H21BClFO4 |
| Molecular Weight | 330.587 |
| IUPAC Name | 2-[4-chloro-2-fluoro-5-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H21BClFO4/c1-14(2)15(3,4)22-16(21-14)10-8-13(20-7-6-19-5)11(17)9-12(10)18/h8-9H,6-7H2,1-5H3 |
| Standard InChI Key | HVLITDMFBWNGJO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Cl)OCCOC |
Introduction
Chemical Structure and Properties
2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1256360-21-0) belongs to the class of organoboron compounds specifically categorized as dioxaborolanes. Its molecular structure features a phenyl ring substituted with chlorine and fluorine atoms along with a methoxyethoxy group, connected to a tetramethyl-dioxaborolane moiety. The chemical bears a molecular formula of C15H21BClFO4 and a molecular weight of 330.587 g/mol .
The presence of halogen atoms (chlorine and fluorine) in the phenyl ring contributes to the compound's lipophilicity and reactivity profile. Meanwhile, the methoxyethoxy substituent enhances its solubility in organic solvents, which is advantageous for various synthetic applications . The dioxaborolane ring is characteristic of boron-containing compounds used in cross-coupling reactions, particularly those involved in carbon-carbon bond formation.
Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C15H21BClFO4 |
| Molecular Weight | 330.587 g/mol |
| CAS Number | 1256360-21-0 |
| SMILES Notation | FC=1C=C(Cl)C(OCCOC)=CC1B2OC(C)(C)C(O2)(C)C |
| InChI | InChI=1S/C15H21BClFO4/c1-14(2)15(3,4)22-16(21-14)10-8-13(20-7-6-19-5)11(17)9-12(10)18/h8-9H,6-7H2,1-5H3 |
| InChI Key | HVLITDMFBWNGJO-UHFFFAOYSA-N |
| Physical State | Solid (inferred based on similar compounds) |
| Boiling Point | Not available (likely decomposes before boiling) |
The compound's structural characteristics, particularly the combination of the dioxaborolane ring and the substituted phenyl group, contribute to its stability and reactivity in various chemical transformations. The tetramethyl groups on the dioxaborolane ring provide steric protection to the boron center, making it less susceptible to undesired reactions while maintaining its reactivity for specific synthetic applications .
Synthesis and Applications
Applications in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, primarily in cross-coupling reactions. The dioxaborolane moiety is particularly important in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds between aryl or vinyl groups. These reactions are essential in the synthesis of complex organic molecules, including:
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Pharmaceutical intermediates: Used in the construction of complex drug candidates with specific structural requirements
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Agrochemical development: Employed in the synthesis of crop protection agents
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Materials science applications: Utilized in developing advanced materials with tailored properties
The methoxyethoxy substituent on the phenyl ring enhances the compound's solubility in organic solvents, facilitating its use in various reaction media and improving reaction efficiency in organic synthesis . The halogen substituents (chlorine and fluorine) can also participate in further transformations or influence the electronic properties of the resulting coupled products.
Structural Relationships with Similar Compounds
Comparative Analysis of Structural Analogs
Several structurally related compounds have been identified that differ primarily in the alkoxy substituent on the phenyl ring. These structural variations can significantly impact properties such as solubility, reactivity, and application scope .
| Compound | CAS Number | Similarity Score | Key Structural Difference |
|---|---|---|---|
| 2-(4-Chloro-5-ethoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1256360-15-2 | 0.99 | Ethoxy group instead of methoxyethoxy |
| 2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1256360-21-0 | Reference | Reference compound |
| 2-(4-Chloro-2-fluoro-5-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1256360-18-5 | 0.97 | Propoxy group instead of methoxyethoxy |
| 2-(5-Butoxy-4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1256360-19-6 | 0.96 | Butoxy group instead of methoxyethoxy |
Structure-Activity Relationships
The systematic variation in alkoxy substituents (from ethoxy to butoxy) among these structural analogs provides valuable insights into structure-activity relationships. The length and branching of the alkoxy chain can influence several key properties:
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Solubility profile: The methoxyethoxy group in the reference compound provides an optimal balance of solubility in various organic solvents, which can be advantageous in certain reaction conditions .
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Steric effects: The size of the alkoxy group can affect the steric environment around the reaction center during cross-coupling reactions, potentially influencing reaction rates and selectivity.
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Electronic effects: Different alkoxy substituents can alter the electronic distribution in the phenyl ring, which may impact the reactivity of the boron center in transmetalation steps of coupling reactions.
The high similarity scores (0.96-0.99) between these compounds suggest that they share fundamental chemical behavior while offering fine-tuned variations for specific applications .
Research Applications and Future Directions
Current Research Applications
The unique structural features of 2-(4-Chloro-2-fluoro-5-(2-methoxyethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it valuable in several research areas:
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Medicinal chemistry: The compound serves as a building block for constructing complex heterocycles with potential pharmacological activities. Its halogenated phenyl component can contribute to specific binding interactions with biological targets.
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Agrochemical development: The compound may be utilized in synthesizing novel crop protection agents, leveraging its reactive dioxaborolane moiety for structural elaboration.
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Material science: Its use in preparing conjugated systems with specific electronic properties for applications in organic electronics and photovoltaics .
Future Research Directions
Several promising research directions could expand the utility of this compound:
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Development of greener synthetic routes: Exploring more environmentally friendly methods for preparing and utilizing this compound in cross-coupling reactions.
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Investigation of catalytic systems: Studying specialized catalyst systems that can optimize the reactivity and selectivity of this boronate ester in challenging coupling reactions.
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Structure-property relationship studies: Conducting systematic studies on how subtle structural modifications affect physical properties and reactivity, potentially leading to optimized derivatives for specific applications.
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Biological activity exploration: Evaluating the potential biological activities of molecules synthesized using this building block, particularly in pharmaceutical research.
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